molecular formula C11H13ClN2O2 B6238689 (3S)-3-amino-4-(3-cyanophenyl)butanoic acid hydrochloride CAS No. 332061-86-6

(3S)-3-amino-4-(3-cyanophenyl)butanoic acid hydrochloride

Cat. No.: B6238689
CAS No.: 332061-86-6
M. Wt: 240.7
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Description

(3S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride is a chiral β-amino acid derivative featuring a 3-cyanophenyl substituent on the butanoic acid backbone. The cyano group (-CN) at the para position of the phenyl ring introduces strong electron-withdrawing effects, which may enhance hydrogen-bonding interactions and influence metabolic stability.

Properties

CAS No.

332061-86-6

Molecular Formula

C11H13ClN2O2

Molecular Weight

240.7

Purity

95

Origin of Product

United States

Preparation Methods

Chiral Catalyst Design

Asymmetric hydrogenation of α,β-unsaturated precursors remains a cornerstone for synthesizing enantiomerically pure β-amino acids. A 2022 study demonstrated the use of Rhodium-(R)-BINAP complexes to hydrogenate 3-cyano-substituted enamide intermediates , achieving enantiomeric excess (ee) >98% for the (3S)-configured product. The reaction employs:

  • Substrate: (E)-4-(3-cyanophenyl)-3-(tert-butoxycarbonylamino)but-2-enoic acid

  • Catalyst: [Rh(cod)(R)-BINAP]BF₄ (1 mol%)

  • Conditions: H₂ (50 psi), MeOH, 25°C, 12 h

Post-hydrogenation, acidic hydrolysis (6M HCl, 80°C, 4 h) yields the hydrochloride salt with >99% purity.

Solvent and Temperature Optimization

Comparative studies highlight the impact of solvent polarity on reaction kinetics:

Solventee (%)Yield (%)
Methanol98.592
Ethanol97.889
THF95.178

Methanol’s moderate polarity balances substrate solubility and catalyst activity, minimizing side reactions.

Resolution of Racemic Mixtures Using Diastereomeric Salt Formation

Kinetic Resolution with Tartaric Acid

Racemic 3-amino-4-(3-cyanophenyl)butanoic acid can be resolved using (-)-di-p-toluoyl-D-tartaric acid (DTTA) in ethanol/water (3:1). The (3S)-enantiomer forms a less-soluble diastereomeric salt, isolated via fractional crystallization:

  • Conditions : 0.5 equiv DTTA, 25°C, 24 h

  • Yield : 42% (99.2% ee)

  • Purity : 98.5% (HPLC)

Limitations and Scalability

While effective, this method suffers from low yield due to equilibrium limitations. Industrial-scale applications often combine resolution with recycling of the undesired enantiomer via racemization.

Solid-Phase Peptide Synthesis (SPPS) Approach

Resin-Bound Intermediate Preparation

A 2023 protocol detailed SPPS for β-amino acid derivatives using Wang resin:

  • Loading : Fmoc-protected (3S)-3-amino-4-(3-cyanophenyl)butanoic acid coupled to resin via DIC/HOBt activation.

  • Deprotection : 20% piperidine/DMF.

  • Cleavage : TFA/H₂O (95:5), 2 h.

  • Salt Formation : HCl/diethyl ether precipitation.

Advantages :

  • Purity: 99.8% (LC-MS)

  • Scalability: 10 g–1 kg batches

Biocatalytic Synthesis Using Transaminases

Enzyme Screening

Recent advances employ ω-transaminases to convert 4-(3-cyanophenyl)-2-oxobutanoic acid to the (3S)-amine. Key findings:

Enzyme SourceConversion (%)ee (%)
Arthrobacter sp.9299.5
Bacillus megaterium8598.7

Optimal conditions:

  • pH 8.0, 30°C

  • Co-substrate: L-alanine (2 equiv)

  • Cofactor: PLP (0.1 mM)

Process Intensification

Immobilizing the enzyme on EziG™ carriers improved operational stability (>10 cycles) and reduced production costs by 40%.

Comparative Analysis of Methods

MethodYield (%)ee (%)Cost (USD/g)Scalability
Asymmetric Hydrogenation9298.5120Industrial
Diastereomeric Resolution4299.285Lab-scale
SPPS9599.8300Pilot-scale
Biocatalysis9299.590Industrial

Key Trade-offs :

  • Asymmetric hydrogenation offers high scalability but requires expensive catalysts.

  • Biocatalysis balances cost and enantioselectivity but demands specialized fermentation infrastructure.

Impurity Profiling and Control

Major Byproducts

  • Dipeptide Condensate : Forms during Boc-protection steps (0.5–2.1% by HPLC).

  • 3-Cyanophenyl Ketone : Arises from incomplete hydrogenation (≤0.3%).

Purification Strategies

  • Crystallization : Ethanol/water (4:1) reduces dipeptide content to <0.1%.

  • Chromatography : Reverse-phase C18 columns resolve ketone impurities (LOD: 0.05%) .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-4-(3-cyanophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the nitrile group to an amine or other functional groups.

    Substitution: This reaction can replace one functional group with another, often using halides or other reactive species.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substituting agents: Such as halides or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : The compound serves as a versatile building block for synthesizing more complex organic molecules. It can undergo various reactions such as oxidation, reduction, and substitution, yielding different derivatives crucial for research and development in organic chemistry.

Biology

  • Biochemical Studies : It is utilized in enzyme mechanism investigations and metabolic pathway studies. The cyanophenyl group enhances its interaction with specific biological targets, which is essential for understanding its pharmacological effects.
  • Interaction Studies : Advanced techniques like molecular docking and spectroscopy are employed to study its interactions with proteins and nucleic acids, revealing insights into its mechanism of action.

Medicine

  • Drug Development : The compound is explored as a precursor in the synthesis of pharmaceuticals targeting neurological disorders and metabolic diseases. Its structural features may influence biological activity, making it a candidate for therapeutic exploration.
  • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against pathogens such as Staphylococcus aureus and Aspergillus niger, suggesting potential applications in treating infections.

Industry

  • Production of Specialty Chemicals : In industrial settings, (3S)-3-amino-4-(3-cyanophenyl)butanoic acid hydrochloride is employed in producing fine chemicals and materials, leveraging its unique chemical properties for various applications.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of (3S)-3-amino-4-(3-cyanophenyl)butanoic acid hydrochloride against several bacterial strains. Results indicated that the compound exhibited notable inhibitory effects on both gram-positive and gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Case Study 2: Drug Design

In drug design research focusing on neurological disorders, (3S)-3-amino-4-(3-cyanophenyl)butanoic acid hydrochloride was used as a scaffold for synthesizing new compounds aimed at modulating neurotransmitter pathways. The presence of the cyanophenyl group was found to enhance binding affinity to specific receptors .

Mechanism of Action

The mechanism of action of (3S)-3-amino-4-(3-cyanophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and cyanophenyl groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares key properties of (3S)-3-amino-4-(3-cyanophenyl)butanoic acid hydrochloride with structurally related compounds:

Compound Name CAS Number Substituent Molecular Weight (g/mol) Purity Notable Properties
(3S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride Not provided 3-CN 238.5 (calculated) N/A Strong electron-withdrawing -CN group; potential for enhanced hydrogen bonding
(S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride 331763-54-3 3-Cl 250.12 N/A Moderate electron-withdrawing -Cl; higher MW than cyano analog; H315/H319 hazards
(S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid HCl 270065-76-4 3-CF₃ ~283.5 (calculated) Inquire Stronger lipophilicity due to -CF₃; improved metabolic stability
(S)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride 331847-11-1 2,4-diCl ~284.5 (calculated) 98% Dual halogenation increases steric bulk; potential for halogen bonding
(3S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride N/A 2-CH₃ ~226.5 (calculated) N/A Electron-donating -CH₃; reduced polarity compared to cyano/Cl analogs

Functional Group Impact

  • Cyano (-CN) vs. Chloro (-Cl): The cyano group’s stronger electron-withdrawing nature may lower the pKa of the amino group compared to chloro analogs, altering solubility and receptor binding .
  • Trifluoromethyl (-CF₃) : The -CF₃ group increases lipophilicity, which could enhance blood-brain barrier penetration compared to -CN or -Cl derivatives .

Biological Activity

(3S)-3-amino-4-(3-cyanophenyl)butanoic acid hydrochloride is an amino acid derivative notable for its unique structural features, including an amino group, a carboxylic acid group, and a cyanophenyl substituent. This compound has garnered interest in medicinal chemistry and biochemistry due to its potential biological activities, which may include antimicrobial properties and interactions with various biological targets.

Structural Characteristics

The compound's molecular formula is C11H13ClN2O2C_{11}H_{13}ClN_{2}O_{2}, with a molecular weight of approximately 240.69 g/mol. The structural features that distinguish this compound from other amino acids include:

  • Amino Group : Essential for biological activity and interaction with receptors.
  • Carboxylic Acid Group : Contributes to the compound's solubility and reactivity.
  • Cyanophenyl Substituent : Enhances potential interactions with specific receptors or enzymes, possibly increasing its pharmacological effects.

Biological Activity Overview

Recent studies have employed computer-aided prediction methods to evaluate the biological activity of (3S)-3-amino-4-(3-cyanophenyl)butanoic acid hydrochloride. These methods assess the compound's potential pharmacological effects, including:

  • Antimicrobial Activity : Preliminary research indicates that this compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for therapeutic applications in infectious diseases.
  • Enzyme Inhibition : The presence of the cyanophenyl group may allow for specific interactions with enzymes, potentially leading to inhibition or modulation of their activity.

Case Studies and Research Findings

  • Antimicrobial Properties :
    • A study reported that (3S)-3-amino-4-(3-cyanophenyl)butanoic acid hydrochloride demonstrated significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those of several standard antibiotics, indicating its potential as a novel antimicrobial agent.
  • Enzyme Interaction Studies :
    • Research involving enzyme assays has shown that this compound can inhibit specific proteases, suggesting its utility in designing protease inhibitors for therapeutic purposes. The mechanism of action appears to involve competitive inhibition, where the compound competes with natural substrates for binding sites on the enzyme.

Comparative Analysis

The following table summarizes key compounds related to (3S)-3-amino-4-(3-cyanophenyl)butanoic acid hydrochloride and their respective biological activities:

Compound NameStructural FeaturesBiological Activity
(3S)-3-amino-4-(3-cyanophenyl)butanoic acid hydrochlorideCyanophenyl group enhances activityAntimicrobial, enzyme inhibition
2-Amino-4-(phenyl)butanoic acidLacks cyanophenyl groupDifferent binding properties
4-Amino-5-cyanobutanoic acidCyanobutane backboneVaries in reactivity compared to cyanophenyl analog
3-Amino-2-methylphenylbutanoic acidMethyl substitution on phenylVariation in side chain affects binding properties

The mechanism of action of (3S)-3-amino-4-(3-cyanophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of this compound allows it to bind selectively to these targets, modulating their activity and leading to desired biological effects. Key pathways may include:

  • Inhibition of Enzyme Activity : By binding to active sites on enzymes, the compound may reduce their catalytic efficiency.
  • Activation of Receptor-Mediated Signaling Cascades : Interaction with receptors could initiate signaling pathways that result in various physiological responses.

Q & A

Q. What are the common synthetic routes for (3S)-3-amino-4-(3-cyanophenyl)butanoic acid hydrochloride, and how do reaction conditions influence enantiomeric purity?

Synthesis typically involves enantioselective methods such as Michael addition or chiral auxiliary-assisted reactions. For example, boronic acid derivatives can react with α,β-unsaturated esters under palladium catalysis to form the carbon skeleton, followed by hydrolysis and salt formation . Enantiomeric purity is maintained by using chiral catalysts (e.g., BINAP ligands) or resolving agents during crystallization. Reaction temperature (-20°C to 25°C) and solvent polarity (e.g., THF vs. ethanol) critically impact yield and stereochemical outcomes .

Q. What spectroscopic techniques are recommended for characterizing the stereochemistry and purity of this compound?

  • NMR : 1H/13C NMR confirms regiochemistry (e.g., phenyl substitution) and stereochemistry via coupling constants (e.g., vicinal protons).
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers, with mobile phases like hexane/isopropanol (90:10) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., C11H12ClN2O2, MW 269.65) and isotopic patterns .

Q. What are the solubility and stability profiles under various pH conditions, and how should these inform pharmacological formulation?

The hydrochloride salt enhances water solubility (>50 mg/mL in PBS pH 7.4) but degrades in alkaline conditions (pH >9). Stability studies (25°C, 40°C/75% RH) recommend storage at -20°C in inert atmospheres. For in vitro assays, prepare stock solutions in DMSO (≤10 mM) and dilute in buffered saline to avoid precipitation .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring (e.g., cyano vs. chloro groups) affect the compound’s bioavailability and receptor binding affinity?

The electron-withdrawing cyano group (-CN) increases metabolic stability compared to chloro substituents by reducing oxidative dehalogenation. Molecular docking shows the cyano group forms hydrogen bonds with GABA receptor residues (e.g., Arg192 in GABAB), enhancing binding affinity (Ki = 0.8 nM vs. 2.3 nM for chloro analogs). Bioavailability studies in rodent models show a 40% higher AUC for the cyano derivative due to improved passive diffusion .

Q. What experimental strategies can resolve contradictions in reported biological activities across studies?

  • Standardized Assays : Use uniform DPP-IV inhibition protocols (e.g., fluorogenic substrate Gly-Pro-AMC) to minimize variability .
  • Pharmacokinetic Controls : Monitor plasma protein binding (e.g., via equilibrium dialysis) to account for free fraction discrepancies.
  • Structural Validation : Confirm batch purity via X-ray crystallography to rule out polymorphic effects .

Q. How does the compound interact with dipeptidyl peptidase-IV (DPP-IV), and what in vitro assays are optimal for measuring inhibitory activity?

The compound acts as a competitive DPP-IV inhibitor, binding to the S1 pocket via its β-amino acid moiety. Use continuous fluorimetric assays with H-Gly-Pro-AMC (λex = 380 nm, λem = 460 nm) in Tris-HCl buffer (pH 7.8). IC50 values (typically 15–50 nM) should be normalized to sitagliptin as a positive control .

Q. What computational modeling approaches predict the compound’s interaction with GABA receptors, and how do these align with empirical data?

Molecular dynamics simulations (AMBER or GROMACS) model ligand-receptor interactions, highlighting key residues (e.g., Tyr366 in GABAA). Compare docking scores (AutoDock Vina) with electrophysiology data (e.g., patch-clamp IC50). Discrepancies arise from solvent-accessible surface area (SASA) assumptions in silico, requiring empirical validation via mutagenesis .

Q. How do structural analogs (e.g., halogenated or fluorinated derivatives) differ in pharmacokinetic profiles, and what SAR trends emerge?

  • Fluorinated Analogs : 4-(Trifluoromethyl) derivatives show 3x longer half-life (t1/2 = 8.2 h) due to reduced CYP2D6 metabolism.
  • Chlorinated Analogs : Higher logP values (2.8 vs. 2.1) correlate with increased CNS penetration but lower aqueous solubility.
    SAR studies prioritize substituents at the 3-position for optimizing target engagement vs. off-target effects .

Q. What in vitro and in vivo models are appropriate for evaluating neuropharmacological potential?

  • In Vitro : Primary neuronal cultures (rat cortical neurons) for glutamate-induced excitotoxicity assays.
  • In Vivo : Murine models of epilepsy (e.g., PTZ-induced seizures) with EEG monitoring. Dose-response studies (1–10 mg/kg, i.p.) should include behavioral endpoints (e.g., Racine scale) .

Q. What are the limitations of current experimental designs in generalizing the compound’s therapeutic potential?

  • Matrix Effects : Organic degradation in wastewater studies alters bioavailability predictions; stabilize samples at 4°C .
  • Species Variability : Rodent vs. human DPP-IV substrate specificity (e.g., Pro vs. Ala residues) may overestimate efficacy.

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